Computed Lipophilicity (XLogP3) Head-to-Head: 3-Carbaldehyde vs. 4-Carbaldehyde Regioisomer
The target compound (aldehyde at pyrazole 3-position) and its closest regioisomer CAS 1249535-11-2 (aldehyde at pyrazole 4-position) are constitutional isomers with identical molecular formula (C₉H₁₀N₄O) and molecular weight (190.20), yet they exhibit measurably different computed XLogP3 values: 0 vs. –0.3, respectively [1]. This ΔLogP of 0.3 log units, while modest in absolute terms, is expected to translate into a ~2-fold difference in partition coefficient and a corresponding shift in reverse-phase HPLC retention time [2]. For medicinal chemistry programs where even subtle lipophilicity differences affect cellular permeability, CYP450 binding, or hERG liability, this distinction is relevant. The XLogP3 = 0 value of the target places it closer to the CNS drug-like sweet spot (typically LogP 0–3) than the slightly more polar 4-carbaldehyde isomer.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | 1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1249535-11-2): XLogP3 = –0.3 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic by ~2-fold in partitioning) |
| Conditions | Computed by PubChem XLogP3 algorithm, identical computational method for both compounds |
Why This Matters
Enables informed selection between regioisomers when logP-dependent properties (membrane permeability, metabolic stability, or chromatographic behavior) are critical to a synthetic or screening workflow.
- [1] PubChem CID 155820024 (XLogP3 = 0) vs. PubChem CID 61793346 (XLogP3 = –0.3). National Center for Biotechnology Information (2025). View Source
- [2] Valkó, K. Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. J. Chromatogr. A 1037, 299–310 (2004). View Source
